REACTION_CXSMILES
|
[Cl-].[CH3:2][S+](C)(C)=O.[OH-:7].[Na+].O1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]1.[I-:16].[Na+].Cl>O1CCCC1.C(OCC)(=O)C>[I:16][CH2:2][C:12]1([OH:15])[CH2:13][CH2:14][O:7][CH2:10][CH2:11]1 |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
3.08 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C[S+](=O)(C)C
|
Name
|
|
Quantity
|
11.33 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=O
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
10.8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
STIRRING
|
Details
|
After being stirred at room temperature for 19 h
|
Duration
|
19 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a beige solid
|
Type
|
CUSTOM
|
Details
|
The residual solid was recrystallized from acetonitrile
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ICC1(CCOCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.13 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |